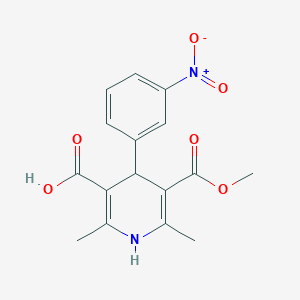

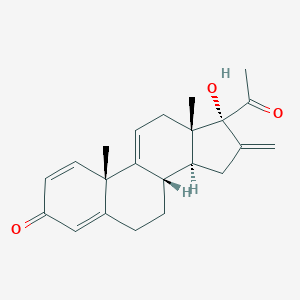

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Mifepristone, is a synthetic steroid compound that has been widely used in scientific research. It was first synthesized in 1980 and has since become an important tool in the study of reproductive biology, endocrinology, and oncology.

Wirkmechanismus

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione acts as an antagonist of the progesterone receptor, which means that it blocks the action of progesterone. It also has partial agonist activity at the glucocorticoid receptor, which makes it useful in the treatment of conditions such as Cushing's syndrome. In addition, it has been shown to have anti-inflammatory and immunosuppressive effects.

Biochemical and Physiological Effects:

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including cancer cells. It also inhibits the growth of cancer cells by blocking the action of progesterone. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a high affinity for the progesterone receptor and is highly selective in its binding. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which means that it may need to be administered frequently in experiments. In addition, it has some off-target effects, such as partial agonist activity at the glucocorticoid receptor.

Zukünftige Richtungen

There are several future directions for research on mifepristone. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been proposed as a potential treatment for Alzheimer's disease, due to its anti-inflammatory and neuroprotective effects. In addition, there is ongoing research into the development of new SPRMs that are more selective and have fewer off-target effects than mifepristone.

Conclusion:

In conclusion, mifepristone is a synthetic steroid compound that has been widely used in scientific research. It acts as an antagonist of the progesterone receptor and has a wide range of applications in the study of reproductive biology, endocrinology, and oncology. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on mifepristone, including its potential use in the treatment of autoimmune diseases and Alzheimer's disease.

Synthesemethoden

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione is synthesized from a precursor compound, 16-dehydropregnenolone acetate, through a series of chemical reactions. The synthesis involves the addition of a methylene group to the 16th carbon atom of the steroid nucleus, followed by the oxidation of the hydroxyl group at the 17th position to a ketone group. The final step involves the reduction of the double bond between the 9th and 11th carbon atoms.

Wissenschaftliche Forschungsanwendungen

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research. One of its main uses is as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and blocks its activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been used in the treatment of conditions such as endometriosis, uterine fibroids, and breast cancer.

Eigenschaften

CAS-Nummer |

19683-23-9 |

|---|---|

Produktname |

16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |

Molekularformel |

C22H26O3 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H26O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h7-9,12,17,19,25H,1,5-6,10-11H2,2-4H3/t17-,19+,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

DYQRAHCJWPSDRS-AMGKQAFBSA-N |

Isomerische SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |

SMILES |

CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |

Kanonische SMILES |

CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |

Synonyme |

16-methylene-17-HPTD 16-methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)